molecular formula C13H8BrN7O B11006958 N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

Cat. No.: B11006958
M. Wt: 358.15 g/mol
InChI Key: ZKBRKRMQDBEZID-UHFFFAOYSA-N
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Description

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyridine core linked via a carboxamide group to a 6-bromo-2H-indazole moiety.

Properties

Molecular Formula

C13H8BrN7O

Molecular Weight

358.15 g/mol

IUPAC Name

N-(6-bromo-1H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide

InChI

InChI=1S/C13H8BrN7O/c14-8-2-3-9-10(5-8)16-18-12(9)15-13(22)7-1-4-11-17-19-20-21(11)6-7/h1-6H,(H2,15,16,18,22)

InChI Key

ZKBRKRMQDBEZID-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C2NC(=O)C3=CN4C(=NN=N4)C=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Formation of the Indazole Core: The synthesis begins with the formation of the indazole core, which can be achieved through the cyclization of ortho-substituted hydrazines with appropriate aldehydes or ketones under acidic conditions.

    Bromination: The indazole core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like chloroform or acetic acid.

    Tetrazolo[1,5-a]pyridine Formation: The brominated indazole is reacted with 2-aminopyridine and sodium azide under reflux conditions to form the tetrazolo[1,5-a]pyridine ring.

    Carboxamide Formation: Finally, the tetrazolo[1,5-a]pyridine intermediate is converted to the carboxamide derivative through reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to accommodate large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the indazole ring can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify its functional groups, potentially altering its biological activity.

    Cyclization Reactions: The presence of multiple nitrogen atoms allows for further cyclization reactions, leading to the formation of more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemistry

In chemistry, N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds with desired properties.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic applications. The indazole and tetrazolo[1,5-a]pyridine moieties are known for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . Researchers are exploring its use as a lead compound for the development of new drugs targeting various diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure makes it a candidate for applications in material science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Tetrazolo[1,5-a]quinoline Derivatives

describes tetrazolo[1,5-a]quinoline derivatives substituted with thiazolidinone and aryl groups, such as 3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one. These compounds exhibit analgesic activity, attributed to their dual heterocyclic systems (tetrazoloquinoline and thiazolidinone) and halogenated aryl substituents .

Key Differences:

  • Core Structure: The target compound uses a pyridine-based tetrazolo system, whereas these analogs employ a quinoline scaffold. Quinoline’s extended aromatic system may enhance π-π stacking interactions, but pyridine’s smaller size could reduce steric hindrance.
  • Substituents: The bromoindazole group in the target compound contrasts with the thiazolidinone and dichlorophenyl/fluorophenyl groups in the quinoline derivatives. Bromine’s electronegativity and hydrophobic profile may offer distinct pharmacokinetic advantages over chlorine or fluorine.

Indole-Substituted Tetrazolo[1,5-a]pyridine Carboxamides

lists compounds like N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide (CAS: 1401596-79-9) and N-(1H-indol-6-yl)tetrazolo[1,5-a]pyridine-6-carboxamide (CAS: 1401601-79-3). These share the tetrazolo[1,5-a]pyridine-carboxamide backbone but replace bromoindazole with indole .

Key Differences:

  • Heterocyclic Moieties: Indazole (two nitrogen atoms in a fused bicyclic system) vs. indole (one nitrogen in a bicyclic system). Indazole’s additional nitrogen may enable stronger hydrogen bonding or metal coordination.

Structural and Functional Analysis Table

Compound Name Core Structure Substituent Molecular Weight (g/mol) Notable Properties
N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide Tetrazolo[1,5-a]pyridine 6-bromo-2H-indazol-3-yl ~352.1 (estimated) Halogenated, potential enhanced binding specificity
N-(1H-indol-5-yl)tetrazolo[1,5-a]pyridine-6-carboxamide Tetrazolo[1,5-a]pyridine 1H-indol-5-yl 278.27 Non-halogenated, indole interactions
3-(2,3-dichlorophenyl)-2-(tetrazolo[1,5-a]quinolin-4-yl)thiazolidin-4-one Tetrazolo[1,5-a]quinoline 2,3-dichlorophenyl, thiazolidinone ~400–450 (estimated) Analgesic activity, dual heterocyclic systems

Theoretical Implications of Structural Variations

  • Electronic Effects: The bromine atom in the target compound may stabilize charge-transfer interactions or act as a hydrogen bond acceptor, unlike indole’s NH group, which is a donor .
  • Bioactivity: Quinoline derivatives in show analgesic activity, but the target’s pyridine-indazole system might target different pathways (e.g., kinase inhibition) due to its unique topology .
  • Synthetic Accessibility: Introducing bromine at the indazole position likely requires regioselective bromination, a step absent in the synthesis of indole-based analogs .

Biological Activity

N-(6-bromo-2H-indazol-3-yl)tetrazolo[1,5-a]pyridine-6-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The compound can be synthesized through a multi-step process that generally involves the formation of the indazole and tetrazole moieties. The synthesis typically follows these steps:

  • Preparation of 6-bromo-2H-indazole : The starting material is synthesized via bromination of indazole derivatives.
  • Formation of Tetrazole Ring : The indazole derivative is reacted with sodium azide under acidic conditions to form the tetrazole ring.
  • Carboxamide Formation : The final step involves the introduction of the carboxamide group, which can be achieved through acylation reactions.

The overall reaction can be summarized as follows:

Indazole+NaN3TetrazoleCarboxamide\text{Indazole}+\text{NaN}_3\rightarrow \text{Tetrazole}\rightarrow \text{Carboxamide}

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. In vitro studies have shown its effectiveness against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Candida albicans16 µg/mL
Staphylococcus aureus64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents, especially in light of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In a study involving various cancer cell lines, it demonstrated significant cytotoxicity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15
A549 (Lung Cancer)20
HeLa (Cervical Cancer)10

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapeutics.

Cardioprotective Effects

In addition to antimicrobial and anticancer activities, this compound has shown cardioprotective effects in preclinical models. A study using H9c2 cardiomyocytes exposed to doxorubicin revealed that co-treatment with the compound significantly reduced doxorubicin-induced cytotoxicity.

TreatmentCell Viability (%)
Control100
Doxorubicin40
Doxorubicin + Compound80

This suggests that the compound may mitigate oxidative stress and apoptosis associated with doxorubicin treatment.

Case Studies

  • Case Study on Antimicrobial Activity : A recent study evaluated the efficacy of various derivatives of tetrazolo[1,5-a]pyridine against resistant strains of E. coli. The study found that modifications to the bromine substituent enhanced antimicrobial activity.
  • Case Study on Anticancer Activity : In vivo studies on mice bearing tumor xenografts treated with this compound showed significant tumor reduction compared to controls, indicating its potential as an anticancer agent.

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